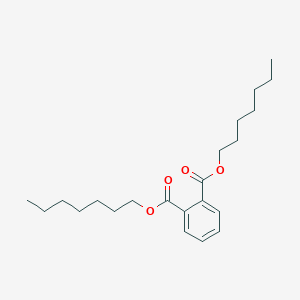

Diheptyl phthalate

Description

Properties

IUPAC Name |

diheptyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCXWCOOWVGKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040779 | |

| Record name | Diheptyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diheptyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

360 °C | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224 °C c.c. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99 | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002 | |

| Record name | Diheptyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

3648-21-3, 68515-44-6 | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diheptyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diheptyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, diheptyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE05VO8P8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diheptyl Phthalate from Phthalic Anhydride and Heptanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diheptyl phthalate (B1215562) (DHpP), a significant plasticizer, from phthalic anhydride (B1165640) and heptanol (B41253). This document provides a thorough overview of the synthesis process, including detailed experimental protocols, a comparative analysis of reaction conditions, and a mechanistic exploration of the reaction pathways.

Introduction

Diheptyl phthalate is a member of the phthalate ester family, widely utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] The synthesis of DHpP from phthalic anhydride and heptanol is a well-established industrial process involving a two-stage esterification reaction. This guide will explore the critical parameters of this synthesis, offering valuable insights for laboratory-scale preparation and process optimization.

The Synthesis Reaction

The synthesis of this compound from phthalic anhydride and heptanol proceeds in two distinct stages.[2][3]

-

Stage 1: Monoester Formation The initial reaction between phthalic anhydride and heptanol is a rapid, exothermic alcoholysis that results in the formation of a monoester, monoheptyl phthalate.[4][5] This step does not typically require a catalyst and proceeds to completion at elevated temperatures.

-

Stage 2: Diester Formation The second stage involves the esterification of the monoheptyl phthalate with a second molecule of heptanol to form the final product, this compound, and water. This reaction is reversible and proceeds more slowly than the first stage, thus determining the overall reaction rate. To drive the equilibrium towards the formation of the diester, a catalyst is employed, and the water produced during the reaction is continuously removed.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound follows a clear reaction pathway and experimental workflow, from the initial mixing of reactants to the final purification of the product.

Caption: Reaction pathway for the two-stage synthesis of this compound.

Caption: A typical experimental workflow for this compound synthesis.

Experimental Protocols

The following is a detailed experimental protocol adapted from established synthesis procedures for phthalate esters, specifically bis(2-propylheptyl) phthalate.

Materials:

-

Phthalic Anhydride

-

2-Propylheptanol

-

Activated Carbon

-

Tetrabutyl Titanate

-

Titanium Isopropylate

-

Sodium Carbonate Solution (25-30%)

Procedure:

-

Charging the Reactor: In a reaction kettle, add phthalic anhydride and 2-propylheptanol in a molar ratio of 1:2.4 to 1:3.0. Add activated carbon, equivalent to 0.2-0.5% of the weight of the phthalic anhydride.

-

Monoesterification: Stir and heat the mixture to a temperature of 130-170°C. Maintain this temperature and continue stirring for 20-60 minutes to ensure the complete formation of the monoester.

-

Catalyst Addition: Increase the temperature to 180-190°C. Add a catalyst mixture of tetrabutyl titanate and titanium isopropylate, with a total catalyst weight of 0.05-0.2% of the phthalic anhydride weight. The mass ratio of tetrabutyl titanate to titanium isopropylate should be between 1:1 and 1:4.

-

Diesterification: Continue to heat the reaction mixture to a temperature of 180-240°C and maintain for 3-5 hours. Monitor the reaction progress by measuring the acid value, which should be controlled to below 0.40 mgKOH/g.

-

Dealcoholization: Once the desired acid value is reached, carry out negative-pressure dealcoholization until no more alcohol is refluxing.

-

Neutralization: Add a 25-30% sodium carbonate solution to the reaction kettle to neutralize any remaining acid. The acid value should be controlled to below 0.05 mgKOH/g.

-

Refining and Filtration: Introduce water into the reaction kettle to act as an entrainer for further dealcoholization and refining. Finally, filter the resulting material to obtain the purified this compound product.

Quantitative Data and Reaction Parameters

The efficiency of this compound synthesis is influenced by several key parameters, including the choice of catalyst, molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize the quantitative data from various studies on phthalate ester synthesis.

Table 1: Comparison of Catalysts for Phthalate Ester Synthesis

| Catalyst | Reactants | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ti(OBu)₄ | Phthalic Anhydride, 2-propyl-1-heptanol | 2.5:1 | 220 | 4 | 99 | |

| H₂SO₄ | Phthalic Anhydride, n-heptanol | 5:1 | 140-180 | - | - | |

| Tetrabutyl titanate & Titanium isopropylate | Phthalic Anhydride, 2-propylheptanol | 2.4:1 - 3.0:1 | 180-240 | 3-5 | - | |

| Amphoteric Catalysts | Phthalic Anhydride, High-boiling alcohols | - | ~200 | - | >99.5 |

Table 2: Influence of Reaction Conditions on Di-(2-propyl heptyl) Phthalate Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Molar Ratio (2-PH:PA) | 2.2:1 | 2.5:1 | 2.8:1 | 2.5:1 |

| Catalyst Conc. (%) | 0.05 | 0.1 | 0.15 | 0.1 |

| Temperature (°C) | 200 | 220 | 230 | 220 |

| Time (h) | 3 | 4 | 5 | 4 |

| Yield (%) | - | - | - | 99 |

Purification of this compound

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials, catalyst residues, and byproducts. The typical purification process involves several steps:

-

Removal of Excess Alcohol: Excess heptanol is typically removed by distillation, often under reduced pressure (negative-pressure dealcoholization).

-

Neutralization of Catalyst: If an acid catalyst such as sulfuric acid is used, it is neutralized by washing the organic layer with an aqueous solution of a weak base, such as sodium carbonate.

-

Washing: The organic layer is then washed with water to remove any remaining base and salts.

-

Drying and Filtration: The final product is dried using a suitable drying agent and then filtered to remove any solid impurities.

Conclusion

The synthesis of this compound from phthalic anhydride and heptanol is a robust and efficient process. By carefully controlling the reaction conditions, including the choice of catalyst, molar ratio of reactants, temperature, and reaction time, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of phthalate esters.

References

- 1. researchgate.net [researchgate.net]

- 2. KR100360761B1 - Method for producing phthalic acid ester using lower alcohol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Diheptyl Phthalate (B1215562) as a PVC Plasticizer

Disclaimer: Quantitative performance data for di-n-heptyl phthalate (DHP) as a PVC plasticizer is not extensively available in publicly accessible literature. The following guide provides a comprehensive overview of the established mechanisms for phthalate plasticizers in PVC and includes available data for DHP. For comparative purposes, data for the closely related and well-studied phthalates, di(2-ethylhexyl) phthalate (DEHP) and di(2-propylheptyl) phthalate (DPHP), are also presented where specific DHP data is unavailable.

Introduction to PVC Plasticization

Poly(vinyl chloride) (PVC) is an inherently rigid and brittle polymer due to the strong intermolecular dipole-dipole interactions between the polymer chains arising from the electronegative chlorine atoms. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Phthalate esters, including diheptyl phthalate, are a common class of external plasticizers. They are not chemically bonded to the polymer chains, which allows them to be introduced during compounding.[1] This guide focuses on the mechanism of action of this compound (DHP) as a PVC plasticizer, detailing its molecular interactions, the resulting macroscopic properties, and the experimental methods used for characterization.

Physicochemical Properties of this compound

Di-n-heptyl phthalate is a phthalate ester characterized by a benzene (B151609) ring with two heptyl ester side chains. Its physical and chemical properties are crucial for its function as a plasticizer.

| Property | Value | Reference |

| CAS Number | 3648-21-3 | [2][3][4] |

| Molecular Formula | C22H34O4 | [2] |

| Molecular Weight | 362.50 g/mol | |

| Appearance | Colorless, odorless liquid | |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 195 °C at 0.04 mmHg | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Sparingly soluble in water; soluble in many common organic solvents. |

Mechanism of Action of this compound in PVC

The plasticizing effect of this compound in PVC is a complex process that can be explained by several complementary theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory. At a molecular level, the DHP molecules interpose themselves between the rigid PVC chains.

Molecular Interactions

The primary interaction between DHP and PVC is through dipole-dipole forces. The polar ester groups of the DHP molecule are attracted to the polar C-Cl groups of the PVC chains. The nonpolar alkyl chains of the DHP molecule then create distance between the PVC chains, reducing the strong intermolecular forces that make the polymer rigid. This separation allows the PVC chains to slide past one another more easily, resulting in increased flexibility.

Key Plasticization Theories

-

Lubricity Theory: This theory posits that the plasticizer molecules act as molecular lubricants, facilitating the movement of PVC chains over one another, especially under applied stress.

-

Gel Theory: This theory suggests that the plasticized PVC exists as a three-dimensional gel network. The DHP molecules swell this network, breaking some of the polymer-polymer bonds and creating a more flexible structure.

-

Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix. This additional space provides more room for the polymer chains to move, thereby lowering the glass transition temperature (Tg) and increasing flexibility.

The following diagram illustrates the fundamental mechanism of PVC plasticization by this compound.

Quantitative Performance Data

The effectiveness of a plasticizer is quantified by its impact on the physical and mechanical properties of the PVC. Key performance indicators include a reduction in glass transition temperature (Tg), hardness, and tensile strength, and an increase in elongation at break.

Thermal Properties

The addition of a plasticizer significantly lowers the glass transition temperature (Tg) of PVC, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

| Plasticizer | Concentration (phr*) | Glass Transition Temperature (Tg) (°C) | Reference |

| Unplasticized PVC | 0 | ~80-85 | |

| Di-n-heptyl Phthalate | 10 (predicted) | 52 | |

| Di(2-ethylhexyl) Phthalate (DEHP) | 40 | ~-25 to -35 | |

| Di(2-propylheptyl) Phthalate (DPHP) | 50 | Brittle Point: -28 |

*phr: parts per hundred parts of resin by weight.

Mechanical Properties

The incorporation of DHP into the PVC matrix alters its mechanical behavior, making it softer and more extensible.

| Property | Unplasticized PVC | PVC with DPHP (50 phr) | PVC with DEHP (30-50 wt%) |

| Tensile Strength (MPa) | ~40-50 | 1.70 | Decreases with increasing concentration |

| Elongation at Break (%) | <50 | 370 | Increases significantly |

| Shore Hardness (Shore A) | >90 (Shore D) | 87 | Decreases with increasing concentration |

| Reference: |

Note: Specific data for di-n-heptyl phthalate was not available. Data for the branched isomer DPHP is provided for comparison.

Migration Resistance

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration, the process of the plasticizer leaching out of the PVC, can lead to a loss of flexibility and potential contamination of surrounding materials. Migration is influenced by factors such as the plasticizer's molecular weight, the temperature, and the nature of the contacting medium. Generally, higher molecular weight phthalates exhibit lower migration rates.

| Plasticizer | Molecular Weight ( g/mol ) | Relative Migration Tendency |

| Di-n-butyl Phthalate (DBP) | 278.35 | High |

| Di(2-ethylhexyl) Phthalate (DEHP) | 390.56 | Moderate |

| Di-n-heptyl Phthalate (DHP) | 362.50 | Expected to be between DBP and DEHP |

| Diisononyl Phthalate (DINP) | 418.61 | Low |

| Di(2-propylheptyl) Phthalate (DPHP) | 418.61 | Low |

| Reference: |

Experimental Protocols

The characterization of plasticized PVC involves a suite of standardized tests to quantify its thermal and mechanical properties, as well as the migration of the plasticizer.

Workflow for Characterizing Plasticized PVC

The following diagram outlines a typical experimental workflow for the preparation and characterization of DHP-plasticized PVC.

Detailed Methodologies

5.2.1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

-

Objective: To measure the temperature at which the PVC/DHP blend transitions from a glassy to a rubbery state.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small, weighed sample (typically 5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. A common heating rate is 10-20 °C/min.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

-

5.2.2. Measurement of Tensile Properties (ASTM D638)

-

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

-

Apparatus: Universal Testing Machine with an extensometer.

-

Procedure:

-

Dumbbell-shaped specimens are cut from the conditioned PVC sheets according to ASTM D638 specifications.

-

The thickness and width of the gauge section of each specimen are measured.

-

The specimen is mounted in the grips of the universal testing machine.

-

The extensometer is attached to the gauge section to accurately measure strain.

-

The specimen is pulled at a constant rate of crosshead displacement until it fractures.

-

The load and elongation are recorded throughout the test.

-

Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

-

Elongation at break is the percentage increase in length at the point of fracture.

-

The modulus of elasticity is determined from the initial slope of the stress-strain curve.

-

5.2.3. Measurement of Hardness (ASTM D2240)

-

Objective: To measure the indentation hardness of the plasticized PVC.

-

Apparatus: Durometer (Shore A or Shore D scale).

-

Procedure:

-

The conditioned PVC sheet is placed on a hard, flat surface.

-

The durometer is held in a vertical position with the indenter point at least 12 mm from any edge of the sample.

-

The presser foot is applied to the specimen, ensuring firm contact.

-

The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

-

Multiple readings are taken at different locations on the sample and averaged.

-

5.2.4. Determination of Plasticizer Migration

-

Objective: To quantify the amount of DHP that leaches from the PVC into a contacting medium.

-

Apparatus: Analytical balance, temperature-controlled oven or bath, extraction thimbles, and an analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

Procedure (Solvent Extraction Method):

-

A precisely weighed sample of the plasticized PVC is placed in an extraction thimble.

-

The thimble is placed in a Soxhlet extraction apparatus.

-

A suitable solvent (e.g., hexane, ethanol) is refluxed through the sample for a specified period (e.g., 24 hours).

-

After extraction, the solvent containing the migrated plasticizer is collected.

-

The concentration of DHP in the solvent is determined using a calibrated GC-MS method.

-

The migration is typically expressed as the percentage weight loss of the plasticizer from the original sample.

-

The following diagram depicts the signaling pathway for plasticizer migration testing.

Conclusion

This compound functions as an effective external plasticizer for PVC by physically separating the polymer chains, thereby reducing intermolecular forces and increasing the free volume of the material. This molecular-level interaction leads to a significant decrease in the glass transition temperature and hardness, and a substantial increase in the flexibility and elongation of the PVC. While specific quantitative performance data for di-n-heptyl phthalate is limited in the literature, its properties can be inferred to lie between those of lower and higher molecular weight phthalates. The standardized experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of DHP-plasticized PVC, enabling researchers to evaluate its performance and suitability for various applications. Further research is warranted to generate a more complete dataset for di-n-heptyl phthalate to allow for direct comparison with other commercially available plasticizers.

References

- 1. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]

- 2. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Diheptyl Phthalate in Aquatic Sediments: An In-depth Technical Guide on Environmental Occurrence and Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptyl phthalate (B1215562) (DHeP), a plasticizer used in various consumer and industrial products, is an emerging environmental contaminant of concern. Due to its physicochemical properties, DHeP has the potential to accumulate in aquatic sediments, which can act as both a sink and a long-term source of this compound to the overlying water column and benthic organisms. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence and fate of diheptyl phthalate in aquatic sediments. It details the likely transport and transformation processes, including adsorption, desorption, and biodegradation, based on available data for DHeP and analogous high-molecular-weight phthalates. Furthermore, this guide presents detailed experimental protocols for the analysis of DHeP in sediment matrices, from sample collection and preparation to instrumental analysis by gas chromatography-mass spectrometry (GC-MS). Recognizing the scarcity of specific data for DHeP, this document also contextualizes its potential environmental behavior by drawing comparisons with more extensively studied phthalates such as di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). The included data tables and process diagrams aim to facilitate a deeper understanding and further research into the environmental risks posed by this compound.

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). This compound (C22H34O4), also known as di-n-heptyl phthalate, is a high-molecular-weight phthalate ester. Its presence in a variety of products, from food packaging to building materials, leads to its continuous release into the environment through various pathways, including industrial and municipal wastewater discharges, landfill leachate, and atmospheric deposition.

Once in the aquatic environment, the hydrophobic nature of this compound (log Kow estimated at 7.6) dictates its partitioning behavior. It tends to adsorb strongly to suspended particulate matter and ultimately accumulate in bottom sediments. This sequestration in sediments does not signify inertness; rather, sediments can become significant reservoirs from which DHeP can be reintroduced into the aquatic ecosystem through resuspension, bioturbation, and desorption processes. The potential for bioaccumulation and endocrine-disrupting effects of phthalates underscores the importance of understanding the environmental dynamics of DHeP in these sedimentary environments.

This guide synthesizes the limited available information specific to this compound and supplements it with data from more thoroughly researched phthalates to provide a robust framework for its environmental assessment.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. A comparison with other common phthalates is provided in the table below.

| Property | This compound (DHeP) | Di(2-ethylhexyl) Phthalate (DEHP) | Di-n-butyl Phthalate (DBP) |

| Molecular Formula | C22H34O4 | C24H38O4 | C16H22O4 |

| Molecular Weight ( g/mol ) | 362.5 | 390.56 | 278.34 |

| Water Solubility | Low (specific value not readily available) | 0.003 mg/L at 25°C | 11.2 mg/L at 25°C |

| Log Kow (Octanol-Water Partition Coefficient) | ~7.6 (estimated) | ~7.5 | ~4.5 |

| Vapor Pressure (mm Hg at 25°C) | 2.07 x 10^-6 (estimated) | 1.9 x 10^-7 | 1.3 x 10^-5 |

Data for DEHP and DBP are for comparative purposes and are more extensively documented.

Environmental Fate of this compound in Aquatic Sediments

The environmental fate of DHeP in aquatic sediments is a complex interplay of physical, chemical, and biological processes.

Transport and Partitioning

Due to its high hydrophobicity, DHeP entering an aquatic system will rapidly partition from the water column to suspended organic and inorganic particles. These particles are then deposited onto the sediment bed. The partitioning behavior can be described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment (foc). Higher organic carbon content generally leads to stronger adsorption of hydrophobic compounds like DHeP.

Adsorption and Desorption

The primary mechanism for DHeP accumulation in sediments is adsorption. Studies on similar phthalates like DBP have shown that this process is often rapid, reaching equilibrium within hours to a few days. The adsorption process can typically be described by Freundlich or Langmuir isotherm models, which relate the concentration of the chemical in the sediment to its concentration in the surrounding water at equilibrium. Desorption, the release of DHeP from sediment back into the water, is a much slower process and can be a source of long-term, low-level contamination.

Biodegradation

Biodegradation is the principal degradation pathway for phthalates in the environment. Microbial communities in sediments can break down phthalate esters under both aerobic and anaerobic conditions. The general biodegradation pathway for phthalates involves a two-step hydrolysis of the ester bonds to form monoheptyl phthalate and then phthalic acid, followed by the cleavage of the aromatic ring.

-

Aerobic Biodegradation: In the presence of oxygen, the biodegradation of high-molecular-weight phthalates can be relatively slow. Studies on DEHP have shown half-lives in aerobic sediments ranging from days to months. It is expected that DHeP would exhibit similar persistence.

-

Anaerobic Biodegradation: In deeper, anoxic sediment layers, anaerobic biodegradation becomes the dominant process. The degradation rates under anaerobic conditions are generally slower than under aerobic conditions.

The rate of biodegradation is influenced by several factors, including temperature, pH, nutrient availability, and the composition of the microbial community.

The following diagram illustrates the general environmental fate of high-molecular-weight phthalates like this compound in an aquatic environment.

Caption: General environmental fate pathways of high-molecular-weight phthalates in aquatic systems.

Quantitative Data on Occurrence

Specific quantitative data on the concentration of this compound in aquatic sediments is scarce in the published literature. Most environmental monitoring studies on phthalates focus on a priority list of compounds that typically includes DMP, DEP, DBP, BBP, and DEHP. The table below presents data for these more commonly reported phthalates to provide a context for potential environmental concentrations.

| Phthalate | Location | Concentration Range (µg/kg dry weight) | Mean Concentration (µg/kg dry weight) | Reference |

| DEHP | Asan Lake, Korea | 3.6 - 8973 | Not Reported | [1][2] |

| DBP | Asan Lake, Korea | Not Detected - 2.29 (in water µg/L) | Not Reported | [1][2] |

| DEHP | Houjing River, Taiwan | 2230 - 36020 | 14680 | [3] |

| DEHP | Love River, Taiwan (Dry Season) | 6200 - 29400 | 17800 | |

| DEHP | Love River, Taiwan (Wet Season) | 9100 - 48100 | 28600 | |

| DEHP | Rivers in Taiwan | 500 - 23900 | Not Reported | |

| DBP | Rivers in Taiwan | 300 - 30300 | Not Reported |

It is important to note that the absence of data for DHeP does not necessarily mean its absence in the environment, but rather that it is not commonly included in routine analytical scans.

Experimental Protocols for Analysis of this compound in Sediments

The accurate quantification of this compound in sediment samples requires robust analytical procedures to minimize contamination and ensure reliable results. The following protocol is a comprehensive guide for the analysis of DHeP and other phthalates in aquatic sediments.

Sample Collection and Storage

-

Collection: Collect surface sediment samples (top 0-10 cm) using a stainless steel grab sampler or core sampler.

-

Homogenization: Homogenize the collected sediment sample thoroughly in a pre-cleaned stainless steel bowl.

-

Storage: Store the homogenized sample in pre-cleaned amber glass jars with Teflon-lined caps. Freeze the samples at -20°C until extraction to minimize biological degradation.

Sample Preparation and Extraction

-

Freeze-Drying: Lyophilize the frozen sediment samples to a constant weight to remove water.

-

Sieving: Sieve the dried sediment through a 2 mm stainless steel sieve to remove large debris and ensure homogeneity.

-

Extraction:

-

Soxhlet Extraction:

-

Weigh approximately 10 g of dried sediment into a pre-cleaned cellulose (B213188) extraction thimble.

-

Spike the sample with a surrogate standard solution (e.g., deuterated phthalates) to monitor extraction efficiency.

-

Extract the sample for 18-24 hours with a suitable solvent mixture, such as hexane (B92381)/acetone (1:1, v/v), in a Soxhlet apparatus.

-

-

Accelerated Solvent Extraction (ASE):

-

Mix approximately 5 g of dried sediment with diatomaceous earth and pack it into an ASE cell.

-

Spike with surrogate standards.

-

Extract using a hexane/acetone mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

-

-

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup

-

Sulfur Removal: If elemental sulfur is present, it can be removed by adding activated copper granules to the extract and agitating.

-

Column Chromatography:

-

Prepare a chromatography column packed with activated silica (B1680970) gel or Florisil.

-

Apply the concentrated extract to the top of the column.

-

Elute the phthalates with a series of solvents of increasing polarity (e.g., hexane followed by a hexane/dichloromethane mixture).

-

Collect the fraction containing the phthalates.

-

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL and add an internal standard (e.g., d10-anthracene) prior to instrumental analysis.

Instrumental Analysis (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrument for the analysis of phthalates.

-

GC Conditions:

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Injector: Splitless injection at 280-300°C.

-

Oven Temperature Program: An example program is: initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes. This program should be optimized for the specific instrument and target analytes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Target Ions for this compound: While specific ions should be confirmed with a standard, the characteristic phthalate fragment ion at m/z 149 is common. Other potential ions would include the molecular ion and fragments resulting from the loss of the heptyl chain. One study noted that this compound can co-elute with DEHP but can be resolved by mass spectrometry, indicating that unique ions are available for its quantification.

-

Quality Assurance/Quality Control (QA/QC)

-

Blanks: Analyze procedural blanks with each batch of samples to check for contamination.

-

Spikes: Analyze matrix spike and matrix spike duplicate samples to assess method accuracy and precision.

-

Surrogates: Monitor the recovery of surrogate standards in all samples to evaluate the efficiency of the extraction and cleanup steps.

-

Calibration: Generate a multi-point calibration curve using certified standards to quantify the target analytes.

The following diagram outlines a typical workflow for the analysis of this compound in sediment samples.

Caption: A generalized experimental workflow for the analysis of this compound in aquatic sediments.

Conclusion and Future Research Directions

This technical guide has synthesized the available information on the environmental occurrence and fate of this compound in aquatic sediments. While specific data for DHeP remains limited, by drawing parallels with other high-molecular-weight phthalates, it is evident that DHeP is likely to be persistent in sedimentary environments, serving as a long-term reservoir for this contaminant. The provided experimental protocols offer a robust framework for researchers to conduct further investigations into the presence and behavior of DHeP in aquatic ecosystems.

Future research should prioritize the following:

-

Monitoring Studies: Inclusion of this compound in routine environmental monitoring programs to determine its prevalence and concentration in aquatic sediments worldwide.

-

Fate and Transport Studies: Laboratory and field studies focused specifically on the adsorption, desorption, and biodegradation rates of this compound in various sediment types.

-

Toxicity Studies: Ecotoxicological assessments to understand the potential adverse effects of sediment-associated this compound on benthic organisms.

A more comprehensive understanding of the environmental dynamics of this compound is crucial for developing effective risk assessment and management strategies to protect aquatic ecosystems.

References

The Microbial Breakdown of Diheptyl Phthalate: A Technical Guide to Biodegradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation pathways of diheptyl phthalate (B1215562) (DHP), a phthalic acid ester of emerging environmental concern. While direct and extensive research on DHP is less abundant than for other phthalates like di-(2-ethylhexyl) phthalate (DEHP), the fundamental biochemical routes of degradation are well-established for the phthalate class of compounds. This document extrapolates from the existing body of research on analogous long-chain phthalates to present a putative yet scientifically grounded pathway for DHP degradation by soil microorganisms. It includes quantitative data from related compounds to provide context for degradation efficiency and detailed experimental protocols for researchers investigating the bioremediation of DHP.

Introduction to Diheptyl Phthalate and its Environmental Fate

This compound (DHP) belongs to the family of phthalic acid esters (PAEs), a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). Due to their extensive use and the fact that they are not chemically bound to the polymer matrix, PAEs can leach into the environment, leading to widespread contamination of soil, water, and sediment. The environmental persistence and potential endocrine-disrupting effects of some phthalates necessitate a thorough understanding of their fate, with microbial biodegradation being the primary mechanism for their removal.[1][2]

The General Aerobic Biodegradation Pathway of Dialkyl Phthalates

The aerobic microbial degradation of dialkyl phthalates, including DHP, is generally initiated by the hydrolysis of the ester bonds. This process typically occurs in a sequential manner, catalyzed by esterase or hydrolase enzymes.[1][3] The degradation can be broadly divided into two main stages:

-

Side-Chain Cleavage: The two heptyl side chains of DHP are sequentially cleaved off, yielding monoheptyl phthalate and ultimately phthalic acid (PA).

-

Aromatic Ring Cleavage: The central phthalic acid molecule is then catabolized, usually via hydroxylation and subsequent ring cleavage, to enter central metabolic pathways like the Krebs (TCA) cycle.

The following sections detail the proposed specific steps and enzymatic machinery involved in the biodegradation of DHP.

Proposed Biodegradation Pathway of this compound

Based on extensive studies of similar phthalates such as dibutyl phthalate (DBP) and DEHP by bacteria like Rhodococcus and Pseudomonas, the following pathway is proposed for this compound.[4]

-

Step 1: First Hydrolysis. A hydrolase or esterase enzyme attacks one of the ester linkages of this compound, releasing a molecule of heptanol (B41253) and forming monoheptyl phthalate (MHP).

-

Step 2: Second Hydrolysis. A second enzymatic hydrolysis cleaves the remaining ester bond in MHP, releasing another molecule of heptanol and forming phthalic acid (PA).

-

Step 3: Dioxygenation of Phthalic Acid. Phthalic acid is the key intermediate. In Gram-positive bacteria like Rhodococcus, a phthalate 3,4-dioxygenase hydroxylates the aromatic ring to form cis-3,4-dihydroxy-3,4-dihydrophthalate. In contrast, Gram-negative bacteria often utilize a 4,5-dioxygenase.

-

Step 4: Dehydrogenation. A dehydrogenase enzyme then oxidizes the dihydrodiol intermediate to form 3,4-dihydroxyphthalate (protocatechuic acid, PCA).

-

Step 5: Decarboxylation and Ring Cleavage. Protocatechuic acid is a central metabolite in the degradation of many aromatic compounds. It is decarboxylated and subsequently undergoes ring cleavage (either ortho or meta cleavage) by other dioxygenases, leading to intermediates that can enter the TCA cycle.

The released heptanol is typically readily metabolized by soil microorganisms as a carbon and energy source.

Caption: Proposed aerobic biodegradation pathway of this compound by soil microorganisms.

Quantitative Data on Phthalate Biodegradation

Table 1: Degradation Efficiency of Various Phthalates by Soil Bacteria

| Phthalate Ester | Microorganism | Initial Conc. (mg/L) | Degradation (%) | Time (hours) | Reference |

| Di-(2-ethylhexyl) phthalate (DEHP) | Rhodococcus ruber YC-YT1 | 100 | 100 | 72 | |

| Di-n-butyl phthalate (DBP) | Rhodococcus ruber DP-2 | 800 | ~100 | 96 | |

| Diethyl phthalate (DEP) | Paenarthrobacter sp. PH1 | 1000 | 100 | 48 | |

| Dimethyl phthalate (DMP) | Paenarthrobacter sp. PH1 | 1000 | 100 | 60 |

Table 2: Optimal Conditions and Kinetic Parameters for Phthalate Biodegradation

| Phthalate Ester | Microorganism | Optimal pH | Optimal Temp. (°C) | Half-life (t½) | Reference |

| DEHP | Rhodococcus ruber YC-YT1 | 7.0 | 30 | Not specified | |

| DBP | Rhodococcus ruber DP-2 | Not specified | Not specified | 15.81 - 27.75 h | |

| DEHP | Pseudomonas fluorescens FS1 | 6.5 - 8.0 | 20 - 35 | 10.07 days |

Detailed Experimental Protocols

This section provides standardized protocols for studying the biodegradation of DHP. These methodologies are synthesized from common practices reported in the scientific literature for phthalate degradation research.

Isolation of DHP-Degrading Microorganisms from Soil

-

Sample Collection: Collect soil samples from a site with a history of plastic or industrial contamination.

-

Enrichment Culture: Add 10 g of soil to 100 mL of Mineral Salt Medium (MSM) in a 250 mL Erlenmeyer flask. The MSM should contain DHP (e.g., 100 mg/L) as the sole carbon source.

-

Incubation: Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

-

Sub-culturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with DHP and incubate under the same conditions. Repeat this step 3-4 times to enrich for DHP-degrading microorganisms.

-

Isolation: Serially dilute the final enrichment culture and plate onto MSM agar (B569324) plates coated with a fine layer of DHP. Incubate at 30°C until distinct colonies appear.

-

Purification: Isolate morphologically distinct colonies and re-streak them onto fresh plates to obtain pure cultures.

-

Identification: Identify the purified isolates through 16S rRNA gene sequencing and morphological/biochemical tests.

Biodegradation Assay in Liquid Culture

-

Inoculum Preparation: Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile phosphate (B84403) buffer, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

-

Experimental Setup: In 250 mL flasks, add 100 mL of MSM containing a known concentration of DHP (e.g., 100 mg/L).

-

Inoculation: Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v). Include a sterile control flask (no inoculum) to check for abiotic degradation.

-

Incubation: Incubate the flasks at 30°C and 150 rpm.

-

Sampling: Withdraw aliquots (e.g., 2 mL) at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

Metabolite Extraction and Analysis by GC-MS

-

Sample Preparation: Centrifuge the collected aliquots to remove bacterial cells.

-

Extraction: To 1 mL of the supernatant, add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Vortex vigorously for 2 minutes and allow the phases to separate.

-

Concentration: Carefully transfer the organic layer to a new vial and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution/Derivatization: Reconstitute the dried residue in a known volume (e.g., 100 µL) of solvent. For the analysis of polar metabolites like phthalic acid, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance, although methods without derivatization exist.

-

GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Column: Typically a non-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Example: Initial temp 60°C for 2 min, ramp at 15°C/min to 290°C, hold for 10 min.

-

MS Detector: Operate in both SCAN mode (to identify unknown metabolites by comparing mass spectra to libraries like NIST) and Selected Ion Monitoring (SIM) mode (for accurate quantification of DHP and expected intermediates).

-

Caption: A typical experimental workflow for studying DHP biodegradation by soil microorganisms.

Conclusion

The biodegradation of this compound by soil microorganisms is a critical process for the natural attenuation of this pollutant. While specific research on DHP is limited, the degradation pathways of analogous long-chain phthalates are well-characterized and provide a strong basis for a proposed pathway. This pathway proceeds via sequential hydrolysis of the heptyl side chains to form phthalic acid, which is then catabolized through central intermediates like protocatechuic acid. Bacteria from the genera Rhodococcus and Pseudomonas are key players in the degradation of such compounds. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate the biodegradation of DHP, identify potent microbial strains for bioremediation, and elucidate the specific enzymatic mechanisms involved. Further research focusing specifically on DHP is essential to validate the proposed pathway and to determine its precise degradation kinetics in various environmental matrices.

References

Navigating the Metabolic Fate of Diheptyl Phthalate in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the current understanding of the toxicokinetics and metabolism of diheptyl phthalate (B1215562) (DHP) and its isomers in rodent models. Drawing from available scientific literature, this document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DHP, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes. This guide is intended to serve as a valuable resource for professionals involved in toxicological research and drug development.

Introduction to Diheptyl Phthalate

This compound (DHP) is a member of the phthalate ester family, a class of chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products. As with other phthalates, there is scientific interest in understanding the potential health effects of DHP, which necessitates a thorough characterization of its behavior within a biological system. Rodent models, primarily rats, have been the principal systems for elucidating the toxicokinetic and metabolic pathways of DHP. This guide will focus on the available data for DHP isomers, including di(5-methylhexyl) phthalate and diisoheptyl phthalate (DIHP), to provide a comprehensive picture.

Toxicokinetics of this compound in Rodents

The toxicokinetics of a substance describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). The available data for DHP in rodents, primarily from studies on rats, indicates rapid absorption and extensive metabolism.

Absorption

Following oral administration in male rats, radiolabeled di(5-methylhexyl) phthalate was rapidly absorbed from the gastrointestinal tract[1]. While specific absorption rate constants are not detailed in the available literature, the swift appearance of metabolites in excreta underscores efficient uptake.

Distribution

Studies on di(5-methylhexyl) phthalate in rats indicated no specific high concentrations of radioactivity in the organs and tissues examined[1]. This suggests a relatively widespread distribution of the compound and its metabolites without significant accumulation in any particular organ. However, detailed quantitative tissue distribution data for DHP isomers in rodents is currently limited in the published literature. General toxicological studies on diisoheptyl phthalate (DIHP) in rats have noted effects on the liver and kidneys, suggesting these organs are sites of distribution and potential toxic action[2].

Metabolism

The metabolism of DHP is a critical determinant of its biological activity and toxicity. The primary metabolic pathway involves a two-step hydrolysis of the diester to its monoester and phthalic acid, followed by oxidative modifications of the alkyl side chain.

In rats, orally administered di(5-methylhexyl) phthalate is extensively metabolized[1]. The initial and crucial step is the hydrolysis of one of the ester linkages to form the monoester, mono-5-methylhexyl phthalate (MMHP). This reaction is catalyzed by non-specific esterases present in the gut and various tissues. MMHP is the primary metabolite and is considered to be the more biologically active form.

Following the formation of MMHP, further metabolism occurs through oxidation of the alkyl side chain. The major urinary metabolites identified in rats were all monoesters that had undergone hydroxylation and subsequent oxidation[1]. These include:

-

5-hydroxy-5-methylhexyl phthalate

-

6-hydroxy-5-methylhexyl phthalate

-

5-carboxyhexyl phthalate

-

3-carboxypropyl phthalate

Unchanged di(5-methylhexyl) phthalate and its primary monoester, MMHP, were found in the feces, along with a small amount of phthalic acid. In the bile, MMHP and its glucuronide conjugate were detected, indicating that glucuronidation is a pathway for the elimination of the monoester.

It is important to note that there is a significant lack of data on the metabolism of DHP in mice.

Excretion

The primary routes of excretion for DHP and its metabolites in rats are through the urine and feces. Following oral administration of radiolabeled di(5-methylhexyl) phthalate to male rats, approximately 60% of the radioactivity was excreted in the urine and 30% in the feces over a 7-day period. Biliary excretion was also identified as a significant route, accounting for about 15% of the administered dose after 4 days. This indicates that a substantial portion of the absorbed DHP and its metabolites are eliminated via the biliary-fecal route.

Quantitative Data Summary

The following tables summarize the available quantitative data on the excretion of di(5-methylhexyl) phthalate in male rats.

Table 1: Excretion of Radioactivity Following Oral Administration of ¹⁴C-di(5-methylhexyl) phthalate in Male Rats

| Route of Excretion | Percentage of Administered Dose | Time Period | Reference |

| Urine | 60% | 7 days | |

| Feces | 30% | 7 days | |

| Bile | ~15% | 4 days |

Experimental Protocols

Detailed experimental protocols for the study of DHP toxicokinetics and metabolism are not extensively published. However, based on the available literature for DHP and other phthalates, the following methodologies are commonly employed.

Animal Models and Dosing

-

Species: Male Wistar or Sprague-Dawley rats are commonly used for phthalate metabolism studies.

-

Dosing: For oral studies, DHP is typically dissolved in a vehicle like corn oil and administered by gavage. Radiolabeled compounds (e.g., ¹⁴C-DHP) are used to trace the fate of the substance in the body. Doses in toxicity studies for the related diisoheptyl phthalate have ranged up to 750 mg/kg body weight.

Sample Collection

-

Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified time intervals.

-

Bile: For biliary excretion studies, animals undergo cannulation of the bile duct to allow for the collection of bile over time.

-

Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, kidney, fat, etc.) are collected for analysis of radioactivity or metabolite concentrations.

Analytical Methods

-

Radiometric Analysis: For studies using radiolabeled compounds, the total radioactivity in urine, feces, and tissue homogenates is quantified using liquid scintillation counting.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a key technique for separating DHP and its metabolites from biological matrices.

-

Metabolite Identification: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to identify the chemical structures of the metabolites. Nuclear magnetic resonance (NMR) spectroscopy can also be employed for structural elucidation.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the study of DHP metabolism.

Caption: Metabolic pathway of this compound in rats.

Caption: Experimental workflow for a rodent toxicokinetic study of DHP.

Conclusion and Future Directions

The available evidence indicates that this compound is readily absorbed and extensively metabolized in rats, with excretion occurring primarily through the urine and feces. The initial hydrolysis to the monoester, followed by oxidation of the alkyl side chain, represents the major metabolic pathway.

However, significant data gaps exist that warrant further investigation. Specifically, there is a pressing need for:

-

Studies in Mice: To date, there is a lack of published data on the toxicokinetics and metabolism of DHP in mice, a commonly used model in toxicology.

-

Quantitative Tissue Distribution Data: Detailed studies are needed to quantify the distribution of DHP and its metabolites in various tissues to better understand potential target organs of toxicity.

-

** isomer-Specific Data:** Further research is required to delineate the toxicokinetic and metabolic differences between various DHP isomers (e.g., n-heptyl, isoheptyl, and other branched isomers).

Addressing these knowledge gaps will provide a more complete understanding of the potential risks associated with DHP exposure and will be invaluable for regulatory decision-making and human health risk assessment.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of di-n-heptyl phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-heptyl phthalate (B1215562) (DnHP), a member of the high-molecular-weight phthalate esters, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials. Its chemical structure consists of a benzene (B151609) ring with two ester groups attached at the ortho positions, each linked to a seven-carbon heptyl chain. While its industrial applications are well-established, its physical, chemical, and biological properties are of significant interest to researchers in environmental science, toxicology, and drug development due to the broader concerns surrounding phthalate exposure and its potential health effects. This technical guide provides an in-depth overview of the core physical and chemical properties of di-n-heptyl phthalate, details on its metabolic fate, and its interaction with key cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of di-n-heptyl phthalate are fundamental to understanding its environmental transport, bioavailability, and potential for interaction with biological systems. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of Di-n-heptyl Phthalate

| Property | Value | References |

| Molecular Formula | C₂₂H₃₄O₄ | [1][2][3] |

| Molecular Weight | 362.5 g/mol | [1][2] |

| CAS Number | 3648-21-3 | |

| Appearance | Colorless to pale yellow, odorless liquid | |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 194 - 196 °C at 0.04 mmHg; 360 °C at 760 mmHg | |

| Melting Point | Not available | |

| Flash Point | 213 °C (415 °F) | |

| Water Solubility | Sparingly soluble | |

| Solubility in Organic Solvents | Soluble in many common organic solvents and oils | |

| logP (Octanol-Water Partition Coefficient) | 7.6 (estimated) | |

| Refractive Index | 1.4835-1.4875 at 20 °C |

Experimental Protocols

Determination of Physical Properties: General Methodologies

-

Density: The density of liquid compounds like di-n-heptyl phthalate is typically determined using a calibrated pycnometer or a digital density meter. The measurement is performed at a constant, specified temperature (e.g., 25 °C) to ensure accuracy.

-

Boiling Point: The boiling point can be determined by distillation at atmospheric pressure or under reduced pressure for high-boiling-point compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Solubility: To determine water solubility, a saturated solution of di-n-heptyl phthalate is prepared and equilibrated. The concentration of the dissolved substance in the aqueous phase is then measured, often using techniques like gas chromatography-mass spectrometry (GC-MS) after extraction. For solubility in organic solvents, known amounts of the compound are added to the solvent until saturation is reached, and the concentration is determined.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the identification and quantification of di-n-heptyl phthalate.

-

Sample Preparation: Samples containing di-n-heptyl phthalate are typically extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extract may be concentrated and, if necessary, cleaned up to remove interfering substances.

-

GC Separation: The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. Electron ionization is commonly used, causing the molecules to fragment into characteristic ions. The mass-to-charge ratio of these ions is measured, providing a "fingerprint" for identification. A common fragment ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of di-n-heptyl phthalate.

-

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their chemical environment. For di-n-heptyl phthalate, one would expect to see signals corresponding to the aromatic protons on the benzene ring and distinct signals for the protons on the heptyl chains.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of di-n-heptyl phthalate would show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the heptyl chains.

Biological Interactions and Signaling Pathways

The biological effects of phthalates, including di-n-heptyl phthalate, are primarily mediated by their metabolites. Understanding the metabolic pathways and the subsequent interactions with cellular signaling is crucial for assessing their potential impact on human health.

Metabolic Pathway

High-molecular-weight phthalates like di-n-heptyl phthalate undergo a two-phase metabolic process. The initial and critical step is the hydrolysis of the diester to its corresponding monoester, mono-n-heptyl phthalate (MHP). This is followed by further oxidation of the alkyl side chain. Based on studies of the closely related di-(2-propylheptyl) phthalate (DPHP), the subsequent metabolites likely include hydroxylated and carboxylated derivatives of MHP.

References

An In-depth Technical Guide to the Solubility of Diheptyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diheptyl phthalate (B1215562) in various organic solvents. Diheptyl phthalate, a member of the phthalate ester family, is a widely used plasticizer, and understanding its solubility is crucial for its application in formulations, manufacturing processes, and for assessing its environmental fate.[1][2] This document summarizes available solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Solubility Profile of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility Description |

| Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Petrol | Soluble | |

| Kerosene | Soluble | |

| Mineral Oils | Soluble | |